molecular formula C50H46CaF2N2O8 B583220 Calcium;(Z,3S,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate CAS No. 254452-92-1

Calcium;(Z,3S,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate

Cat. No.: B583220
CAS No.: 254452-92-1
M. Wt: 880.999
InChI Key: RHGYHLPFVJEAOC-GBKBZKGUSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Calcium;(Z,3S,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate is a calcium salt of pitavastatin, a synthetic statin used clinically to lower LDL cholesterol. Its structure features a quinoline core substituted with a cyclopropyl group, a 4-fluorophenyl moiety, and a dihydroxyheptenoate side chain with distinct stereochemistry (Z and E isomers) . Key identifiers include:

  • CAS Number: 147526-32-7 (pitavastatin calcium)
  • Molecular Formula: C₅₀H₄₆CaF₂N₂O₈ (2:1 calcium salt)
  • Molecular Weight: 880.98 g/mol
  • Storage: Requires inert atmosphere and 2–8°C for stability .

Pitavastatin inhibits HMG-CoA reductase, a rate-limiting enzyme in cholesterol biosynthesis. Its efficacy is influenced by stereochemistry (3S,5S vs. 3R,5R configurations) and substituents on the quinolinyl group, which modulate binding affinity and pharmacokinetics .

Properties

IUPAC Name

calcium;(Z,3S,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b12-11+;12-11-;/t;18-,19+;/m.1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGYHLPFVJEAOC-GBKBZKGUSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C\[C@H](C[C@@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/C(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H46CaF2N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

881.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Calcium;(Z,3S,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate; (E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate is a compound of significant interest in pharmacological research due to its potential biological activities. This compound is a calcium salt derivative of a quinoline-based molecule that has been studied for its various effects on biological systems.

Chemical Structure and Properties

The molecular formula of the compound is C25H23FNO4CaC_{25}H_{23}F_{N}O_{4}Ca with a molecular weight of approximately 880.984 g/mol. The structure includes a cyclopropyl group and a fluorophenyl moiety, which are known to influence biological activity.

PropertyValue
CAS Number254452-96-5
Molecular FormulaC25H23FNO4CaC_{25}H_{23}F_{N}O_{4}Ca
Molecular Weight880.984 g/mol
Purity>95% (HPLC)
Storage Temperature-20°C

Antitumor Activity

Research has indicated that compounds similar to this quinoline derivative exhibit antitumor properties. For instance, derivatives with structural similarities have shown selective cytotoxicity against various human tumor cell lines while sparing normal cells. A study highlighted that certain modifications to the quinoline structure could enhance its cytotoxic effects on cancer cells, suggesting a potential pathway for therapeutic development .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have been tested for their efficacy against Helicobacter pylori and other pathogens. The presence of the quinoline structure is often associated with antibacterial and antifungal activities, making this compound a candidate for further investigation in antimicrobial therapy .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes. For example, some related compounds have demonstrated urease inhibitory activity, which is crucial in treating infections caused by urease-producing bacteria. This inhibition can lead to reduced ammonia production and mitigate associated pathologies .

Case Studies

  • Cytotoxicity Study : In vitro studies on derivatives similar to this compound showed significant cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The study indicated a dose-dependent relationship between concentration and cell viability reduction .
  • Antimicrobial Efficacy : A comparative analysis of various quinoline derivatives revealed that those with fluorinated phenyl groups exhibited enhanced activity against H. pylori compared to non-fluorinated analogs. This suggests that the incorporation of fluorine may enhance binding affinity and biological effectiveness .
  • Enzyme Inhibition Research : A study focused on urease inhibitors demonstrated that certain quinoline derivatives could effectively reduce urease activity in vitro, providing insights into their potential use in treating infections related to urease-producing organisms .

Comparison with Similar Compounds

Atorvastatin Calcium (Related Compounds)

Atorvastatin derivatives share a pyrrole-carboxamide core but differ in substituents and stereochemistry:

  • Atorvastatin Related Compound C: Features a phenylcarbamoyl group and lacks the quinolinyl moiety. Molecular formula: C₆₆H₆₈CaF₂N₄O₁₀ (MW: 1155.34) .
  • Atorvastatin Related Compound H : Contains bis(4-fluorophenyl) groups and a 1:2 calcium ratio (MW: 1191.34) .

Quinolinyl-Based Calcium Salts

  • Calcium (3R,5S,E)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate CAS: 1258947-30-6 Structure: Replaces the 4-fluorophenyl group with a phenyl group, reducing electronegativity and altering lipophilicity . Hazard Profile: H302 (oral toxicity), H361 (suspected reproductive toxicity) .
  • (E)-Ethyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-5-hydroxy-3-oxohept-6-enoate CAS: 148901-69-3 Key Difference: Ethyl ester substituent instead of calcium salt, affecting solubility and bioavailability .

Pharmacokinetic and Physicochemical Properties

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Storage Conditions Hazard Statements
Pitavastatin Calcium (Z/E isomers) C₅₀H₄₆CaF₂N₂O₈ 147526-32-7 880.98 Inert atmosphere, 2–8°C H315, H319, H335, H351
(3S,5S,6E)-Pitavastatin Analog C₂₅H₂₃FNO₄·½Ca 254452-92-1 420.45 -20°C, desiccated Not specified
Atorvastatin Related Compound C C₆₆H₆₈CaF₂N₄O₁₀ 1155.34 1155.34 Not specified Not specified
Calcium (3R,5S,E)-4-phenylquinolinyl C₅₀H₄₈CaN₂O₈ 1258947-30-6 845.00 Inert atmosphere, 2–8°C H302, H361

Key Observations :

  • Steric Effects : The Z isomer of pitavastatin has a bent side chain, reducing enzymatic binding compared to the E isomer .
  • Fluorine Substitution: The 4-fluorophenyl group in pitavastatin enhances metabolic stability compared to non-fluorinated analogs (e.g., phenyl-substituted derivatives in ).
  • Calcium Ratio : Pitavastatin’s 2:1 calcium salt (MW 880.98) improves aqueous solubility versus 1:1 salts (MW 420.45) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.